molecular formula C19H20N4OS2 B296275 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No. B296275
M. Wt: 384.5 g/mol
InChI Key: KMZIYNDVXQWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is not yet fully understood. However, research has suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have good stability. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. One potential direction is to further investigate the mechanism of action of this compound in cancer cells and neurodegenerative diseases. Additionally, future research could focus on developing more potent derivatives of this compound with improved therapeutic properties. Finally, future studies could investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.

Synthesis Methods

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been described in several research articles. One of the most common methods involves the reaction of 3,4-dihydroquinoline with 4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit significant activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H20N4OS2/c1-22-17(12-15-8-5-11-25-15)20-21-19(22)26-13-18(24)23-10-4-7-14-6-2-3-9-16(14)23/h2-3,5-6,8-9,11H,4,7,10,12-13H2,1H3

InChI Key

KMZIYNDVXQWYAX-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CC4=CC=CS4

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.